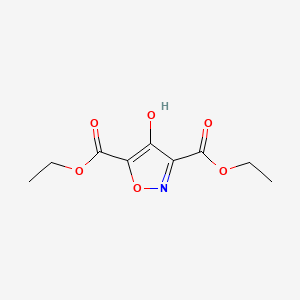

4-hydroxy-1,2-oxazole-3,5-dicarboxylate de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They are important biological scaffolds present within many natural products . The oxazole ring can modify small molecule physicochemical and pharmacokinetic profiles due to its use as an aromatic ring spacer with relatively low lipophilicity . It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates while being resistant toward metabolism by hydrolytic esterase and peptidase enzymes .

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using commercial manganese dioxide .

In terms of pharmacokinetics , the properties of oxazoles can be influenced by the nature and position of substituents on the oxazole ring . .

The action environment can also influence the activity of oxazoles. Factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of these compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester typically involves the esterification of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Methyl Ester

- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Ethyl Ester

- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Propyl Ester

Uniqueness

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. These differences can influence the compound’s solubility, stability, and interaction with biological targets .

Activité Biologique

4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester (CAS No: 23468-99-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H11NO6

- Molecular Weight : 229.19 g/mol

- Appearance : Off-white crystalline solid

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

Antioxidant Activity

Recent studies suggest that compounds with isoxazole moieties exhibit significant antioxidant properties. The diethyl ester derivative has been evaluated for its ability to scavenge free radicals, which could potentially mitigate oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester | 85% at 100 µM | 45 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.

- Inhibition Studies : The compound demonstrated a significant reduction in uric acid levels in hyperuricemic rat models.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with the ester.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

The biological activity of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester can be attributed to its ability to interact with specific molecular targets:

- Xanthine Oxidase Inhibition : The compound binds to the active site of XO, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

- Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : The compound may inhibit signaling pathways that lead to the production of inflammatory cytokines.

Case Studies

- Hyperuricemia Model : In a study involving rats induced with hyperuricemia through potassium oxonate administration, treatment with the diethyl ester resulted in a statistically significant decrease in serum uric acid levels compared to control groups.

- Cell Culture Studies : Human monocytic cells treated with varying concentrations of the compound showed reduced levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory conditions.

Propriétés

IUPAC Name |

diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-3-14-8(12)5-6(11)7(16-10-5)9(13)15-4-2/h11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAPFTIVWFDRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715685 |

Source

|

| Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23468-99-7 |

Source

|

| Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.